Introduction: The Strategic Value of 3-Fluoro-4-methoxypyridine
Introduction: The Strategic Value of 3-Fluoro-4-methoxypyridine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-4-methoxypyridine
3-Fluoro-4-methoxypyridine is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and agrochemical research.[1] Its utility stems from the unique combination of its structural features: the pyridine core, a common scaffold in bioactive molecules; a fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity[2]; and a methoxy group, which modulates the electronic properties of the aromatic ring. The precise arrangement of these functional groups offers synthetic chemists a versatile intermediate for constructing more complex molecular architectures.[1] This guide provides a detailed protocol for the synthesis, purification, and comprehensive characterization of 3-Fluoro-4-methoxypyridine, grounded in established chemical principles and analytical validation.
Part 1: Synthesis via Nucleophilic Aromatic Substitution
The synthesis of 3-Fluoro-4-methoxypyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the ability of the electron-deficient pyridine ring, further activated by an appropriate leaving group, to undergo substitution by a fluoride anion. The choice of starting material is critical; while various precursors can be envisioned, a common and reliable approach involves the displacement of a nitro group from a 3-nitro-4-methoxypyridine precursor. The nitro group is a potent electron-withdrawing group, which strongly activates the C3 position towards nucleophilic attack, making it an excellent leaving group in this context.[3]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and purification of 3-Fluoro-4-methoxypyridine.
Experimental Protocol: Synthesis
This protocol is adapted from established methodologies for SNAr reactions on nitropyridine systems.[2][3]
Materials:
-
3-Nitro-4-methoxypyridine
-
Cesium Fluoride (CsF), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitro-4-methoxypyridine (1.0 eq).
-
Addition of Reagents: Add anhydrous cesium fluoride (CsF, 3.0-5.0 eq) to the flask. The use of a significant excess of the fluoride source is crucial to drive the reaction to completion. CsF is chosen for its high solubility in aprotic polar solvents and the relatively "naked" and therefore highly nucleophilic nature of the fluoride ion it provides.
-
Solvent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting material. DMSO is an ideal solvent for this reaction due to its high boiling point and its ability to solvate cations effectively, enhancing the nucleophilicity of the fluoride anion.
-
Heating and Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Reaction Quench: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing deionized water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.
-
Washing: Wash the combined organic layers with deionized water, followed by brine to remove residual DMSO and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Fluoro-4-methoxypyridine.
Part 2: Purification
The crude product from the synthesis requires purification to remove any unreacted starting material and byproducts. Column chromatography is the most effective method.
Experimental Protocol: Purification
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (reagent grade)
-
Ethyl Acetate (reagent grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 Hexanes:EtOAc).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Elution: Elute the column with a gradient of Hexanes and Ethyl Acetate, starting with a low polarity mixture and gradually increasing the polarity. The optimal eluent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Fluoro-4-methoxypyridine as a clear to pale yellow liquid or solid.[4][5]
Part 3: Characterization
Comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 3-Fluoro-4-methoxypyridine. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Characterization Workflow Diagram
Caption: General workflow for the characterization of 3-Fluoro-4-methoxypyridine.
Expected Spectroscopic Data
The following tables summarize the expected data for 3-Fluoro-4-methoxypyridine (C₆H₆FNO, Molecular Weight: 127.12 g/mol ).[6][7]
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| OCH₃ | ~3.95 | s | - | Typical for an aryl methoxy group. |
| H-5 | ~6.90 | dd | JH5-H6 ≈ 5.6, JH5-F ≈ 4.0 | Upfield shift due to the electron-donating methoxy group. Shows coupling to both H-6 and the fluorine at C-3. |
| H-6 | ~8.15 | d | JH6-H5 ≈ 5.6 | Downfield shift, typical for pyridine protons adjacent to nitrogen. |
| H-2 | ~8.25 | d | JH2-F ≈ 2.5 | Most downfield proton due to proximity to nitrogen and deshielding from fluorine. Shows characteristic coupling to fluorine. |
Rationale is based on analysis of similar structures.[8][9]
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| OCH₃ | ~56.5 | s | - | Typical for a methoxy carbon. |
| C-5 | ~110.0 | d | ²JCF ≈ 4.0 | Shielded by the methoxy group. |
| C-2 | ~140.0 | d | ²JCF ≈ 15.0 | Deshielded by nitrogen and fluorine. |
| C-6 | ~147.0 | s | - | Deshielded by nitrogen. |
| C-4 | ~155.0 | d | ³JCF ≈ 10.0 | Attached to the electron-donating oxygen. |
| C-3 | ~158.0 | d | ¹JCF ≈ 250.0 | Directly attached to fluorine, showing a large one-bond C-F coupling constant. |
Rationale is based on established principles of ¹³C NMR and C-F coupling.[2]
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Expected Value | Interpretation |
|---|---|---|
| MS (EI) | m/z 127 (M⁺) | Corresponds to the molecular ion peak, confirming the molecular weight of the compound.[10] |
| IR (film) | ~3050-3100 cm⁻¹ | Aromatic C-H stretch. |
| ~2850-2960 cm⁻¹ | Aliphatic C-H stretch (methoxy group). | |
| ~1600, 1480 cm⁻¹ | Aromatic C=C and C=N ring stretching vibrations. | |
| ~1250-1300 cm⁻¹ | Aryl C-O stretch (asymmetric). |
| | ~1100-1200 cm⁻¹ | Strong C-F stretch, a key diagnostic peak.[11] |
Interpretation based on standard IR correlation tables.[12][13]
Part 4: Safety and Handling
3-Fluoro-4-methoxypyridine is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.[14]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[15]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust.[14]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]
References
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3-FLUORO-4-METHOXYPYRIDINE | CAS 1060805-03-9. Matrix Fine Chemicals. Available at: [Link]
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]
- Preparation method of fluoropyridine compounds. Google Patents.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). Available at: [Link]
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Pyridine, 3-fluoro-. NIST WebBook. Available at: [Link]
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A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]
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2-Fluoro-4-methoxypyridine | C6H6FNO. PubChem. Available at: [Link]
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Mass Spectrometry. Bruker. Available at: [Link]
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IR Spectroscopy. YouTube. Available at: [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]
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